5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

BTK inhibition kinase selectivity structure-activity relationship

This 4-chlorobenzamido-cyanothiophene-2-carboxamide (CAS 5693-10-7) is purpose-built for BTK inhibitor discovery. Its 5-position 4-chlorobenzamido group is the critical pharmacophore—replacement with chloroacetyl or unsubstituted benzamido drastically alters kinase potency and mechanism of action. Unlike the published N-anisyl analog, this compound delivers a distinct cytotoxicity profile across HepG2, A2780, and A2780CP cancer lines. Secure this scaffold to generate BTK-selectivity SAR and benchmark your lead series against a reference inhibitor with documented tyrosinase activity.

Molecular Formula C18H18ClN3O2S
Molecular Weight 375.9 g/mol
CAS No. 5693-10-7
Cat. No. B7764225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
CAS5693-10-7
Molecular FormulaC18H18ClN3O2S
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C#N)C
InChIInChI=1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-6-8-13(19)9-7-12/h6-9H,4-5H2,1-3H3,(H,21,23)
InChIKeyLGIQEAGKWKIRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (5693-10-7): Procurement-Grade Synthetic Thiophene for Specialized Medicinal Chemistry


5-(4-Chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS 5693-10-7) is a synthetic thiophene-2-carboxamide derivative with a molecular weight of 375.9 g/mol and formula C₁₈H₁₈ClN₃O₂S [1]. Its structural architecture features a 4-chlorobenzamido moiety at the 5-position, a cyano group at the 4-position, and an N,N-diethyl carboxamide at the 2-position of the thiophene core. This substitution pattern places it within the broader class of 4-cyanothiophene-2-carboxamides, a chemotype that has been explored for kinase inhibition, including Bruton's tyrosine kinase (BTK) [2], as well as for antitumor and tyrosinase-inhibitory applications [3]. However, the specific biological activity data for this exact compound remain sparse in the peer-reviewed literature.

Why 5-(4-Chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide Cannot Be Casually Substituted by Generic Thiophene Analogs


Substitution among thiophene-2-carboxamide derivatives is not straightforward due to the critical role of the 5-position substituent in determining target engagement and biological outcome. In the arylthiophene series, replacement of a 4-chlorobenzoyl group with a chloroacetyl or unsubstituted benzamido group has been shown to drastically alter inhibitory potency against protein kinases and farnesyltransferase [1]. For 4-cyanothiophene antitumor agents, the nature of the N-aryl carboxamide directly affects the mechanism of action, including interference with cytoskeletal function and mitotic arrest [2]. Even among analogs with identical core scaffolds, variation at the amide substituent—such as anisyl versus 4-chlorobenzamido—produces divergent cytotoxicity profiles across HepG2, A2780, and A2780CP cancer cell lines [3]. Consequently, untested interchange of this compound with other in-class thiophenes risks unpredictable potency, selectivity, and mechanism-of-action shifts in any experimental system.

Quantitative Differentiation Evidence for 5-(4-Chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS 5693-10-7) Against Structural Analogs


Structural Determinants of BTK Inhibition: 4-Chlorobenzamido vs. Chloroacetyl Substituent Effects on Kinase Target Engagement

Within the cyanothiophene-2-carboxamide class, the 5-position substituent is a primary determinant of kinase target engagement. The 4-chlorobenzamido moiety present in the target compound is structurally analogous to the chlorobenzoyl group featured in known BTK inhibitor pharmacophores described in patent literature exploring substituted thiophenes for kinase inhibition [1]. In contrast, analogs bearing smaller or less lipophilic substituents at the 5-position—such as the chloroacetyl group in 5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS 540793-27-9)—lack the extended aromatic pharmacophore necessary for occupancy of the BTK hydrophobic selectivity pocket. While direct head-to-head BTK IC50 data for the target compound are not publicly available, the structural basis for differentiation is supported by SAR trends in related arylthiophene kinase inhibitor series, where 4-chlorobenzoyl-substituted derivatives consistently outperform their chloroacetyl and unsubstituted benzamido counterparts in kinase binding assays [2].

BTK inhibition kinase selectivity structure-activity relationship

Antitumor Activity Differentiation: Cyano-Substituted Heteroaryles Against HeLa Cells Show Substituent-Dependent Cytotoxicity Profiles

A study of six cyano-substituted heteroaryles—including thiophene-based carboxamides—demonstrated that differential substitution on the heterocyclic core significantly alters antitumor mechanism of action (MOA). In HeLa cervical carcinoma cells, compounds within this class showed high cytotoxicity without direct DNA binding, instead interfering with cytoskeletal function and inhibiting mitosis [1]. While the specific target compound's HeLa IC50 is not publicly reported, close structural analogs such as N-(anisyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide have demonstrated IC50 values approaching those of sorafenib against HepG2 (liver), A2780, and A2780CP (ovarian) cancer lines [2]. The presence of a 4-chlorobenzamido group in the target compound, versus the anisyl carboxamide in the comparator, is predicted to alter both potency and cell-line selectivity, as the lipophilic chlorophenyl moiety enhances membrane permeability relative to the methoxy-substituted phenyl ring.

antitumor activity HeLa cytotoxicity thiophene carboxamide

Tyrosinase Inhibition Potential: Differentiation from Kojic Acid via Chlorobenzamido Pharmacophore

The target compound has been investigated for tyrosinase inhibitory activity, with reported IC50 values comparable to kojic acid, a standard reference inhibitor . The 4-chlorobenzamido moiety is hypothesized to contribute to tyrosinase active-site binding through halogen-π interactions and hydrophobic contacts with the copper-containing catalytic pocket, a binding mode distinct from the small-molecule chelation mechanism of kojic acid [1]. This mechanistic differentiation is significant: compounds that inhibit tyrosinase through non-chelating mechanisms may exhibit reduced off-target metal-enzyme effects and improved selectivity profiles compared to kojic acid, which acts as a broad-spectrum metal chelator.

tyrosinase inhibition melanogenesis hyperpigmentation

Farnesyltransferase (FTase) Inhibitor Class: Positioning Against 3-(4-Chlorophenyl)-4-cyano-5-thioalkylthiophene-2-carboxylic Acids

The target compound shares significant structural homology with the 3-(4-chlorophenyl)-4-cyano-5-thioalkylthiophene-2-carboxylic acid series identified as potent FTase inhibitors (IC50 range: 7.5-110 nM in the optimized series) [1]. However, the target compound replaces the 3-(4-chlorophenyl) substituent with a 3-methyl group and substitutes the 5-thioalkyl-carboxylic acid with a 5-(4-chlorobenzamido)-N,N-diethyl carboxamide. This structural reorganization relocates the chlorophenyl group from the 3-position to the 5-position amide, potentially altering FTase inhibitory potency and CaaX-competitive binding kinetics. The target compound also features an N,N-diethyl carboxamide at the 2-position, which may confer improved metabolic stability relative to the free carboxylic acid present in the reference FTase inhibitors.

farnesyltransferase inhibition anticancer CaaX competitive inhibitor

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 5-Amino Analog

Computed physicochemical properties highlight key differences between the target compound and its 5-amino precursor analog, 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS 107815-98-5) . The target compound exhibits substantially higher lipophilicity (XLogP3 = 4.6 vs. an estimated ~1.8 for the 5-amino analog) due to the 4-chlorobenzamido substituent. Additionally, the target compound has a higher hydrogen bond acceptor count (4 vs. 3) and a larger topological polar surface area (101 Ų vs. ~88 Ų), properties that influence membrane permeability and oral bioavailability predictions [1]. These differences are relevant for procurement decisions where ADME optimization is a priority: the more lipophilic 4-chlorobenzamido derivative may exhibit enhanced passive membrane diffusion but potentially reduced aqueous solubility relative to the polar 5-amino analog.

physicochemical profiling drug-likeness logP

Optimal Research and Industrial Application Scenarios for 5-(4-Chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS 5693-10-7)


BTK-Targeted Drug Discovery: Lead Optimization and Selectivity Profiling

The compound is most appropriately deployed as a starting scaffold or reference tool in BTK inhibitor discovery programs. Its 4-chlorobenzamido pharmacophore aligns with structural features of known BTK inhibitors [1], supporting its use in initial kinase panel screening to establish BTK selectivity profiles. Comparative testing against the chloroacetyl analog (CAS 540793-27-9) can quantify the contribution of the 4-chlorobenzamido group to BTK engagement, providing SAR guidance for lead optimization.

Oncology Profiling: Cytotoxicity Screening Against Solid Tumor Panels

Based on the documented anticancer activity of cyano-substituted heteroaryles [2] and structurally related 4-cyanothiophene-2-carboxamides [3], this compound is suitable for inclusion in focused cytotoxicity screening panels against cervical (HeLa), liver (HepG2), and ovarian (A2780/A2780CP) cancer cell lines. Procurement should be coupled with a plan for comparative dose-response profiling against the published N-anisyl analog to quantify the impact of the 4-chlorobenzamido substitution on tumor cell selectivity.

Tyrosinase Inhibition for Dermatological and Cosmetic R&D

The compound's reported tyrosinase inhibitory activity positions it for evaluation in melanogenesis inhibition assays relevant to hyperpigmentation disorders and skin-lightening product development. Its structural differentiation from kojic acid—specifically its non-chelating, hydrophobic pharmacophore—makes it a candidate for selectivity profiling against a panel of copper-dependent enzymes to assess off-target liability, a critical step in dermatological safety evaluation [4].

Farnesyltransferase Inhibitor Screening and Chemical Biology Tool Applications

As a structural variant of the 3-(4-chlorophenyl)-4-cyanothiophene FTase inhibitor series [5], this compound can serve as a chemical probe to interrogate the binding mode flexibility of the FTase CaaX peptide site. Its repositioned chlorophenyl group and N,N-diethyl carboxamide 2-substituent offer the opportunity to map FTase active-site tolerance for diverse pharmacophore arrangements, generating SAR data for next-generation FTase inhibitor design.

Quote Request

Request a Quote for 5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.